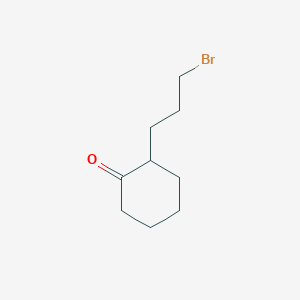
2-(3-Bromopropyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)cyclohexanone is an organic compound with the molecular formula C9H15BrO. It is a cyclohexanone derivative where a bromopropyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)cyclohexanone can be synthesized through several methods. One common method involves the bromination of cyclohexanone followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
2-(3-Bromopropyl)cyclohexanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Bromopropyl)cyclohexanone involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions. The ketone group can participate in redox reactions, making the compound versatile in various chemical transformations .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone without the bromopropyl group.
2-Bromocyclohexanone: Similar structure but lacks the propyl group.
3-Bromopropylbenzene: Contains a benzene ring instead of a cyclohexanone ring.
Uniqueness
2-(3-Bromopropyl)cyclohexanone is unique due to the presence of both a bromine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in synthetic chemistry .
特性
CAS番号 |
10468-37-8 |
|---|---|
分子式 |
C9H15BrO |
分子量 |
219.12 g/mol |
IUPAC名 |
2-(3-bromopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-7H2 |
InChIキー |
OLMCYFADRPVNFB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


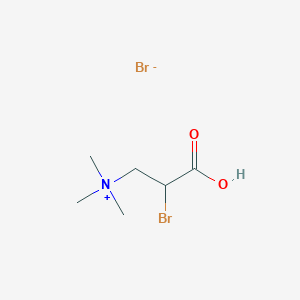

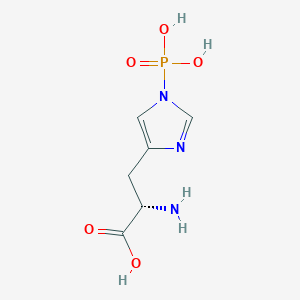
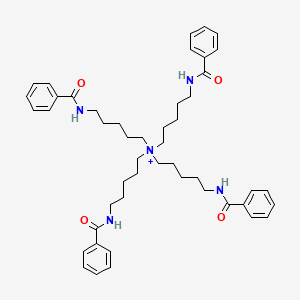
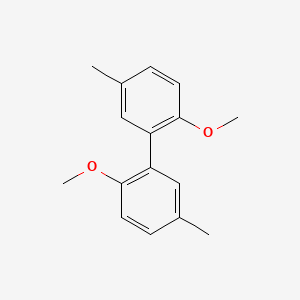
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
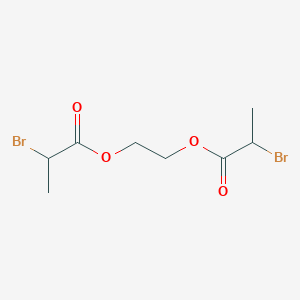
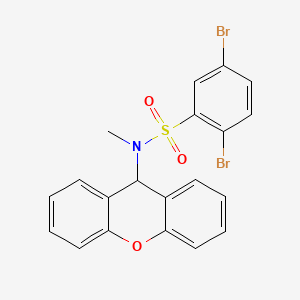
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
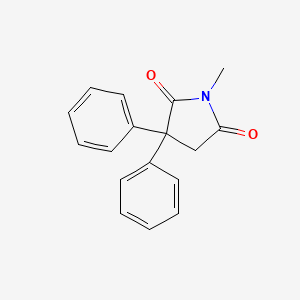
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
